Methyl benzo[d]oxazole-2-carboxylate

Catalog No.
S803361
CAS No.
27383-86-4
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl benzo[d]oxazole-2-carboxylate

CAS Number

27383-86-4

Product Name

Methyl benzo[d]oxazole-2-carboxylate

IUPAC Name

methyl 1,3-benzoxazole-2-carboxylate

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3

InChI Key

YDKNBNOOCSNPNS-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC2=CC=CC=C2O1

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2O1

Methyl benzo[d]oxazole-2-carboxylate is an organic compound characterized by its unique structure, which features a benzo[d]oxazole ring fused with a carboxylate group. Its molecular formula is C9H7NO3C_9H_7NO_3, and it is recognized for its potential applications in pharmaceuticals and material science. The compound has garnered attention due to its biological activities and its role as an intermediate in various synthetic pathways.

, primarily involving nucleophilic substitutions and cyclization processes. One notable reaction is the C–H carboxylation, where heteroarenes are carboxylated using carbon dioxide under transition metal-free conditions, showcasing the versatility of the compound in synthetic organic chemistry . Additionally, it can undergo hydrolysis to yield benzo[d]oxazole-2-carboxylic acid, which can further react with amines or alcohols to form various derivatives.

The biological activity of methyl benzo[d]oxazole-2-carboxylate has been explored in various studies. It exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. The compound has also shown potential in anti-inflammatory and anticancer activities, indicating its relevance in medicinal chemistry . Its derivatives have been investigated for their ability to inhibit specific biological pathways, further highlighting its pharmacological importance.

Several synthesis methods for methyl benzo[d]oxazole-2-carboxylate have been reported:

  • Condensation Reactions: A common method involves the condensation of 2-aminophenol with methyl chloroacetate under reflux conditions, yielding the desired ester in good yields .
  • Solventless Cyclocondensation: This method utilizes a mixture of 2-aminophenol and thiourea heated without solvents to produce related oxazole derivatives, which can be further transformed into methyl benzo[d]oxazole-2-carboxylate .
  • Transition Metal-Catalyzed Reactions: Recent advances have introduced transition metal-catalyzed methods that allow for the selective formation of this compound from simpler precursors.

Methyl benzo[d]oxazole-2-carboxylate finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds.
  • Material Science: Its derivatives are explored for their potential use in organic electronics and photonic devices.
  • Agriculture: Some derivatives exhibit herbicidal properties, suggesting applications in agrochemicals.

Interaction studies involving methyl benzo[d]oxazole-2-carboxylate have focused on its binding affinity with biological targets. For instance, studies indicate that it can interact with specific enzymes or receptors involved in disease pathways, which underscores its potential as a therapeutic agent . Computational studies have also been employed to predict these interactions, providing insights into its mechanism of action at the molecular level.

Methyl benzo[d]oxazole-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Benzo[d]oxazoleBasic oxazole structureFound in various natural products
Methyl oxazoleContains a methyl group at position 5Exhibits different reactivity patterns
2-Carbomethoxybenzo[d]oxazoleContains a carbomethoxy groupEnhanced solubility and potential bioactivity
Benzo[d]thiazoleThiazole ring instead of oxazoleDifferent biological activity profile

Methyl benzo[d]oxazole-2-carboxylate stands out due to its specific carboxylate functionality, which enhances its reactivity and biological activity compared to similar compounds. Its unique structural features allow for diverse applications across various scientific fields.

Benzoxazole chemistry traces its origins to early 20th-century heterocyclic synthesis, with foundational work on oxazole derivatives laying the groundwork for fused-ring systems. The synthesis of benzoxazole itself emerged from explorations of aromatic heterocycles, driven by interest in their stability and reactivity. Methyl benzo[d]oxazole-2-carboxylate (CAS 27383-86-4) represents a functionalized derivative, incorporating a methyl ester group at the 2-position. Its development aligns with trends in medicinal chemistry, where oxazole-based scaffolds are valued for bioisosterism and pharmacological activity.

Key milestones in benzoxazole chemistry:

EraDevelopmentSignificance
Early 20th centurySynthesis of benzoxazole coreEstablished aromatic stability of fused oxazole-benzene systems
1950s–1980sDerivatization studiesIntroduction of substituents for enhanced reactivity
1990s–presentMedicinal applicationsTargeting anti-inflammatory, anticancer, and antimicrobial properties

Recent advances in electrochemical synthesis and catalytic methodologies have further expanded access to benzoxazole derivatives, including Methyl benzo[d]oxazole-2-carboxylate.

Nomenclature and Classification within Heterocyclic Compounds

Methyl benzo[d]oxazole-2-carboxylate belongs to the benzoxazole family, a benzene ring fused to an oxazole heterocycle. The IUPAC nomenclature follows systematic rules for fused heterocycles:

  • Parent structure: Benzoxazole (1,3-benzoxazole)
  • Substituents:
    • Methyl ester at position 2
    • Oxazole ring fused to benzene at positions 4 and 5

Classification hierarchy:

LevelCategoryExample
PrimaryHeterobicyclic (benzoxazole)C₇H₅NO
SecondarySubstituted benzoxazoleMethyl benzo[d]oxazole-2-carboxylate (C₉H₇NO₃)
TertiaryEster-functionalized derivativeMethyl ester at C2

The compound is distinct from isomeric structures like 6-methylbenzo[d]oxazole-2-carboxylate (CID 13775885), which differ in substituent placement.

Significance in Oxazole-Based Chemical Research

Oxazole derivatives are prized in medicinal chemistry for their bioisosteric properties, enabling interactions with biological targets. Methyl benzo[d]oxazole-2-carboxylate serves as a key intermediate in synthesizing bioactive molecules, leveraging its:

  • Electrophilic sites: Oxazole nitrogen and ester carbonyl enable nucleophilic substitutions.
  • Aromatic stability: Benzene-oxazole fusion enhances metabolic stability.
  • Functional group versatility: Ester hydrolysis yields carboxylic acid derivatives for further modification.

Applications in drug discovery:

  • Anticancer agents: Derivatives target kinase pathways via oxazole-mediated hydrogen bonding.
  • Antimicrobial scaffolds: Fluorescent properties enable real-time tracking in biological systems.
  • Polymer initiators: Ester groups participate in radical polymerization processes.

Structural Characteristics and Molecular Relationships

The molecular structure of Methyl benzo[d]oxazole-2-carboxylate features:

  • Benzene ring: Six-membered aromatic system (C₆H₄)
  • Oxazole ring: Five-membered heterocycle (C₂NO) fused at positions 4 and 5
  • Methyl ester: COOCH₃ group at position 2

Structural analogs and comparisons:

CompoundCASMolecular FormulaKey Difference
Benzo[d]oxazole273-53-6C₇H₅NOLack of ester group
Methyl 6-methylbenzo[d]oxazole-2-carboxylate13775885C₁₀H₉NO₃Methyl group at C6
2-Methylbenzo[d]oxazole-6-carboxylic acid136663-23-5C₁₀H₉NO₂Carboxylic acid at C6

The ester functionality at C2 distinguishes Methyl benzo[d]oxazole-2-carboxylate from non-esterified analogs, influencing solubility and reactivity.

General Overview of Benzoxazole Scaffold in Scientific Literature

Benzoxazole scaffolds dominate synthetic chemistry due to their:

  • Chemical accessibility: Synthesized via cyclization of ortho-aminophenols with aldehydes/ketones.
  • Biological relevance: Exhibits antimicrobial, anticancer, and antioxidant activities.
  • Materials science applications: Fluorescent properties enable use in optical brighteners.

Recent synthetic advancements:

MethodCatalyst/ConditionsYieldReference
Electrochemical oxidationI(III) mediator90–98%
BAIL gel-catalyzed condensationSolvent-free, 130°C98%
Microwave-assisted synthesisTiCl₄/DMF85%

Methyl benzo[d]oxazole-2-carboxylate’s ester group facilitates further functionalization, positioning it as a pivotal intermediate in multi-step syntheses.

Synthesis and Reactivity

Synthetic Routes and Optimization

Methyl benzo[d]oxazole-2-carboxylate is typically synthesized via:

  • Cyclization of ortho-aminophenol precursors:
    • Reaction with methyl chloroformate under basic conditions forms the oxazole ring.
    • Subsequent esterification yields the methyl ester.
  • Alternative methods:
    • Electrochemical synthesis: Oxidation of ortho-iminophenols with iodine-based mediators.
    • Catalytic approaches: BAIL (Brønsted Acid-Surfactant-Ionic Liquid) gels enable solvent-free conditions.

Key reaction conditions:

StepReagentsTemperatureTimeYield
EsterificationNaOH/EtOH, HCl20°C2 h97%
CyclizationAcetyl chloride, xyleneReflux6 h90%

Reactivity and Functional Group Transformations

The methyl ester group undergoes:

  • Hydrolysis:
    • Basic conditions: LiOH or NaOH in ethanol/water yield 2-carboxylic acid derivatives.
    • Acidic conditions: HCl in ethanol provides the free acid, enabling salt formation.
  • Nucleophilic substitutions:
    • Aminolysis: Reaction with amines replaces the ester with amide groups.
    • Reduction: LiAlH₄ converts esters to alcohols, though rarely utilized.

Structural modifications:

TransformationReagentProductApplication
Ester → Carboxylic acidNaOH/H₂O2-Carboxylic acidMetal chelation studies
Ester → AmideNH₃/EtOH2-CarboxamideBioactive analogs

Applications in Science and Technology

Medicinal Chemistry and Pharmacological Targets

Methyl benzo[d]oxazole-2-carboxylate derivatives exhibit:

  • Anticancer activity: Inhibition of kinases via oxazole-mediated interactions.
  • Antimicrobial properties: Disruption of bacterial membranes through hydrophobic interactions.
  • Antioxidant effects: Radical scavenging by electron-rich aromatic systems.

Bioactive derivatives:

DerivativeTargetActivityReference
2-SulfonamideCOX-2Anti-inflammatory
5-FluorinatedEGFRAnticancer
6-MethoxyHIV proteaseAntiviral

Materials Science and Industrial Uses

The compound’s ester group enables applications in:

  • Polymer chemistry:
    • Radical initiators: Methyl ester participates in polymerization of fluorinated monomers.
    • UV stabilizers: Oxazole’s aromaticity absorbs harmful UV radiation.
  • Optical materials:
    • Fluorescent probes: Benzoxazole derivatives exhibit high Stokes shifts for imaging.
    • Liquid crystals: Aligned ester groups induce mesomorphic properties.

Industrial relevance:

ApplicationPropertyExample Use
PhotoresistsRadiation sensitivityLithography
DetergentsFluorescent whiteningOptical brighteners

Molecular Formula, Weight, and CAS Registration (27383-86-4)

Methyl benzo[d]oxazole-2-carboxylate is an organic heterocyclic compound with the molecular formula C₉H₇NO₃ [1] [2]. The compound possesses a molecular weight of 177.16 g/mol, as determined through high-resolution mass spectrometry analysis [1] [3]. This benzoxazole derivative is officially registered under the Chemical Abstracts Service (CAS) number 27383-86-4, which serves as its unique identifier in chemical databases worldwide [1] [2] [3].

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl benzo[d]oxazole-2-carboxylate [1]. The structural representation includes a benzoxazole ring system fused to a carboxylate ester functional group, with the methyl ester positioned at the 2-position of the oxazole ring [1]. The compound's canonical SMILES notation is documented as COC(=O)C1=NC2=CC=CC=C2O1, while its InChI key is recorded as YDKNBNOOCSNPNS-UHFFFAOYSA-N [1].

PropertyValue
Molecular FormulaC₉H₇NO₃
Molecular Weight177.16 g/mol
CAS Number27383-86-4
IUPAC Namemethyl benzo[d]oxazole-2-carboxylate
InChI KeyYDKNBNOOCSNPNS-UHFFFAOYSA-N

Crystalline Structural Parameters

Methyl benzo[d]oxazole-2-carboxylate crystallizes in the monoclinic crystal system with space group P₂₁ [4] [5]. Single crystal X-ray diffraction analysis reveals that the compound exhibits an almost planar molecular geometry with minimal deviation from planarity [4] [5]. The crystallographic data indicates that the N1—C1 bond, corresponding to a double bond within the oxazole ring, measures 1.293(2) Å, which is significantly shorter than other bonds in the oxazole cycle that exceed 1.36 Å [4] [5].

The molecular planarity is characterized by a torsion angle of N1—C1—C2—O3 = −6.7(2)°, indicating near-coplanarity of the ring system [4] [5]. The heterocyclic oxygen atom O1 and the carbonyl oxygen atom O2 are positioned on the same side relative to the long molecular axis [4] [5]. In the crystal structure, molecules display a flattened herringbone arrangement, typical of the γ packing type commonly observed in planar aromatic compounds [4] [5].

The crystal packing is stabilized through multiple intermolecular interactions including strong C—H⋯N hydrogen bonds and weak C—H⋯O hydrogen bonds [4] [5]. Additionally, the structure exhibits π–π stacking interactions with a centroid-to-centroid distance of 3.6640(11) Å between adjacent molecules [4] [5]. These stacking molecules are slipped in both lengthwise and widthwise directions, contributing to the overall crystal stability [4] [5].

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP₂₁
N1—C1 Bond Length1.293(2) Å
Planarity Torsion Angle−6.7(2)°
π–π Stacking Distance3.6640(11) Å

Thermodynamic Properties

Melting Point Determination (99°C)

The melting point of methyl benzo[d]oxazole-2-carboxylate has been experimentally determined to be 99°C through differential scanning calorimetry and capillary melting point apparatus measurements [1]. This thermal transition represents the temperature at which the crystalline solid phase transforms into the liquid phase under standard atmospheric pressure conditions [1]. The relatively moderate melting point is consistent with the molecular structure, which contains both aromatic stabilization from the benzoxazole ring system and polar interactions from the carboxylate ester functionality [1].

The melting point determination provides valuable information about the intermolecular forces present in the solid state, including hydrogen bonding interactions and van der Waals forces between adjacent molecules [1]. The observed melting point of 99°C falls within the typical range for substituted benzoxazole derivatives, reflecting the balance between molecular rigidity from the fused ring system and the flexibility introduced by the methyl ester substituent [1].

Boiling Point Characteristics (272.3±23.0°C)

The boiling point of methyl benzo[d]oxazole-2-carboxylate is reported as 272.3±23.0°C at standard atmospheric pressure (760 mmHg) [1]. This thermodynamic property represents the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, resulting in phase transition from liquid to vapor [1]. The relatively high boiling point compared to the melting point indicates strong intermolecular forces in the liquid phase, primarily attributed to dipole-dipole interactions and potential hydrogen bonding involving the carbonyl oxygen and the nitrogen atom in the oxazole ring [1].

The uncertainty range of ±23.0°C reflects the computational prediction methods used for boiling point estimation, which account for molecular structure, functional group contributions, and intermolecular interaction parameters [1]. This boiling point characteristic is important for synthetic applications, purification procedures, and storage considerations for the compound [1].

Density Profile (1.288±0.06 g/cm³)

The density of methyl benzo[d]oxazole-2-carboxylate is determined to be 1.288±0.06 g/cm³ at room temperature under standard conditions [1]. This physical property reflects the mass per unit volume of the compound and is influenced by molecular packing efficiency in the solid or liquid state [1]. The density value is consistent with aromatic heterocyclic compounds containing nitrogen and oxygen heteroatoms, which typically exhibit higher densities than purely hydrocarbon systems due to the presence of electronegative atoms [1].

The density measurement provides essential information for various practical applications, including solvent selection for recrystallization, calculation of molar volumes, and determination of solution concentrations [1]. The uncertainty of ±0.06 g/cm³ accounts for temperature variations and measurement precision limitations in density determination methods [1].

Thermodynamic PropertyValue
Melting Point99°C
Boiling Point272.3±23.0°C
Density1.288±0.06 g/cm³

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of methyl benzo[d]oxazole-2-carboxylate through both proton (¹H) and carbon-13 (¹³C) NMR analysis [6] [7]. In ¹H NMR spectra recorded in deuterated chloroform, the aromatic protons of the benzoxazole ring system appear as multiplet signals between 7.35-7.95 ppm, reflecting the characteristic chemical shift range for aromatic protons in heterocyclic systems [6] [7]. The methyl ester protons exhibit a singlet signal at approximately 4.00 ppm, consistent with the electron-withdrawing effect of the adjacent carbonyl group [6] [7].

The ¹³C NMR spectrum reveals distinct carbon signals corresponding to different structural elements within the molecule [6] [7]. The carbonyl carbon of the ester group appears at approximately 165 ppm, characteristic of carboxylate ester functional groups [6] [8]. The aromatic carbons of the benzoxazole ring system display signals in the range of 110-165 ppm, with the quaternary carbon at the 2-position of the oxazole ring showing characteristic downfield shifts due to the electron-withdrawing nature of the carboxylate substituent [6] [7]. The methyl carbon of the ester group appears at approximately 52 ppm, typical for methyl carboxylate esters [6] [8].

NMR SignalChemical Shift (ppm)Assignment
¹H NMR Aromatic7.35-7.95Benzoxazole ring protons
¹H NMR Methyl4.00Ester methyl protons
¹³C NMR Carbonyl~165Carboxylate carbon
¹³C NMR Methyl~52Ester methyl carbon

Infrared Spectral Analysis

Infrared spectroscopy of methyl benzo[d]oxazole-2-carboxylate reveals characteristic absorption bands that provide structural fingerprinting information [9] [10]. The carbonyl stretching vibration of the ester group appears as a strong absorption band at approximately 1750-1735 cm⁻¹, typical for aliphatic ester compounds [10]. This frequency range is consistent with the electron-withdrawing nature of the benzoxazole ring system, which affects the carbonyl bond strength [10].

The aromatic C=C stretching vibrations appear in the region of 1600-1500 cm⁻¹, characteristic of substituted benzene rings [9]. The C=N stretching vibration of the oxazole ring is observed around 1620-1650 cm⁻¹, reflecting the heterocyclic nature of the compound [9]. The C-O stretching vibrations from both the oxazole ring and the ester group appear in the region of 1200-1300 cm⁻¹ [9] [10]. Aromatic C-H stretching vibrations are observed in the range of 3000-3100 cm⁻¹, while the methyl C-H stretching appears around 2900-3000 cm⁻¹ [9].

Functional GroupWavenumber (cm⁻¹)Assignment
C=O (ester)1750-1735Carbonyl stretch
C=N (oxazole)1620-1650Oxazole ring
C=C (aromatic)1600-1500Benzene ring
C-O1200-1300Ester and oxazole

Mass Spectrometry Data

Mass spectrometry analysis of methyl benzo[d]oxazole-2-carboxylate provides molecular ion identification and fragmentation pattern information [11] [12]. The molecular ion peak [M]⁺ appears at m/z 177, corresponding to the molecular weight of the compound [1]. Under electron impact ionization conditions, the compound exhibits characteristic fragmentation patterns typical of benzoxazole derivatives [11] [12].

The base peak in the mass spectrum often corresponds to the loss of the methoxycarbonyl group (COOCH₃, mass 59), resulting in a fragment ion at m/z 118 [11] [12]. Additional significant fragments include the loss of carbon monoxide (CO, mass 28) from various intermediate ions, and the formation of benzoxazole ring fragments through cleavage of the ester linkage [11] [12]. The fragmentation pattern provides structural confirmation and can be used for compound identification in complex mixtures [11] [12].

The mass spectral fragmentation behavior is influenced by the stability of the benzoxazole ring system and the electron-withdrawing nature of the carboxylate group [11] [12]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish the compound from potential isomers [11] [12].

Mass Fragmentm/z ValueAssignment
Molecular Ion177[M]⁺
Base Peak118[M-COOCH₃]⁺
CO LossVariable[Fragment-CO]⁺

Solubility Behavior in Various Solvent Systems

The solubility characteristics of methyl benzo[d]oxazole-2-carboxylate in different solvent systems are determined by the compound's molecular structure, which combines aromatic character from the benzoxazole ring with polar functionality from the carboxylate ester group [13] [14] [15]. The compound exhibits moderate polarity, making it soluble in organic solvents while demonstrating limited solubility in water due to its hydrophobic aromatic core [13] [14].

In polar aprotic solvents such as acetone and ethyl acetate, methyl benzo[d]oxazole-2-carboxylate shows good solubility due to favorable dipole-dipole interactions between the solvent molecules and the polar ester functionality [13] [15]. The compound also demonstrates solubility in alcoholic solvents like ethanol and methanol, where hydrogen bonding interactions can occur between the solvent and the nitrogen and oxygen atoms in the molecule [13] [15].

The solubility in chlorinated solvents such as dichloromethane and chloroform is enhanced by the aromatic nature of the benzoxazole ring system, which can participate in favorable van der Waals interactions with these solvents [13] [15]. In contrast, the compound exhibits poor solubility in non-polar solvents like hexane and petroleum ether due to the significant polar character introduced by the carboxylate ester group [13] [15]. The solubility profile is important for synthetic applications, purification methods, and formulation considerations [13] [15].

Solvent TypeSolubilityInteraction Mechanism
WaterLimitedHydrophobic aromatic core
Ethanol/MethanolGoodHydrogen bonding
Acetone/Ethyl AcetateGoodDipole-dipole interactions
DichloromethaneGoodVan der Waals forces
HexanePoorLack of polar interactions

XLogP3

2.1

Wikipedia

Methyl 1,3-benzoxazole-2-carboxylate

Dates

Last modified: 08-16-2023

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